molecular formula C16H14ClN3O3 B14139552 3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941984-41-4

3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14139552
CAS No.: 941984-41-4
M. Wt: 331.75 g/mol
InChI Key: VUKBMLAFXFWXAY-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry, known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and its specific biological activity. This makes it a valuable compound for targeted research and potential therapeutic development .

Properties

CAS No.

941984-41-4

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H14ClN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-5-3-4-6-11(10)17/h3-8H,9H2,1-2H3

InChI Key

VUKBMLAFXFWXAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3Cl)OC

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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